molecular formula C16H17F3N4OS B2568363 2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034602-66-7

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2568363
CAS No.: 2034602-66-7
M. Wt: 370.39
InChI Key: SXJUUWYLZGKGOA-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and pre-clinical drug discovery. This compound features a piperazine linker connecting a substituted pyrimidine core to a 4-methylthiophene moiety, a structural motif common in molecules designed to interact with biological targets . Pyrimidine-based scaffolds are recognized as privileged structures in pharmaceutical research due to their versatile binding capabilities and ability to improve pharmacokinetic properties, making them key building blocks for developing novel therapeutics . Compounds with this core structure have demonstrated potential for a range of biological activities. Specifically, closely related pyrimidine derivatives have been investigated as potent GPR119 agonists for the treatment of type 2 diabetes and obesity, showing promising results in improving glucose tolerance and insulin secretion . Other structurally similar molecules incorporating piperazine and trifluoromethyl groups have been identified as highly potent and selective PI3Kα inhibitors for the treatment of advanced solid tumors, indicating potential application in oncology research . The presence of the trifluoromethyl group is a common bioisostere that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can rely on the high quality and purity of this compound for their investigative studies in hit-to-lead optimization and other discovery programs.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-7-12(25-9-10)15(24)23-5-3-22(4-6-23)14-8-13(16(17,18)19)20-11(2)21-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJUUWYLZGKGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of boron reagents and reaction conditions can significantly impact the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine Moieties

Compound Name Structural Features Biological Activity/Application Reference
Target Compound 6-(trifluoromethyl)pyrimidine, 4-(4-methylthiophene-2-carbonyl-piperazinyl), 2-methyl Intermediate for kinase inhibitors or CNS drugs
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro, nitrophenoxy, and thiophenyl substituents Intermediate for agrochemicals or pharmaceuticals
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine Thienylcarbonyl, trifluoromethyl, and chlorophenyl groups Not explicitly stated; potential herbicidal or medicinal applications
GDC-0941 (PI3K inhibitor) Thieno[3,2-d]pyrimidine core, methanesulfonyl-piperazinylmethyl Potent PI3K inhibitor for cancer therapy

Key Observations :

  • Piperazine Substitutions : The target compound’s 4-methylthiophene-2-carbonyl-piperazine moiety distinguishes it from sulfonyl-piperazine derivatives (e.g., GDC-0941) or hydroxyethyl-piperazine analogues (e.g., BP 27385) . Thiophene-based substituents may enhance π-π stacking interactions in receptor binding.
  • Trifluoromethyl Group : Common in compounds like olanzapine and agrochemical pyrimidines (e.g., Ma et al., 2014a), this group improves metabolic stability and membrane permeability .
Herbicidal Pyrimidines

Compounds such as 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine exhibit potent herbicidal activity by inhibiting chlorophyll biosynthesis in weeds . Unlike the target compound, these derivatives lack piperazine substituents but share the trifluoromethylpyrimidine core, suggesting divergent structure-activity relationships (SAR) .

Kinase Inhibitors

GDC-0941, a thienopyrimidine derivative, demonstrates the importance of heterocyclic core modifications. While the target compound’s pyrimidine core is less complex than GDC-0941’s thieno[3,2-d]pyrimidine, both utilize piperazine-based side chains for target engagement .

Research Findings and Pharmacological Implications

Crystallographic Data

Related pyrimidines, such as 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine , have been structurally characterized via X-ray crystallography, revealing planar pyrimidine rings and hydrogen-bonding networks critical for stability . Similar analyses for the target compound could clarify its conformational preferences.

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